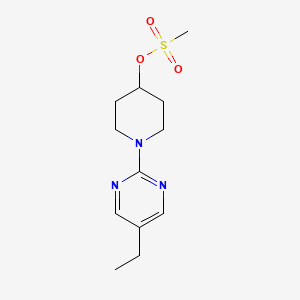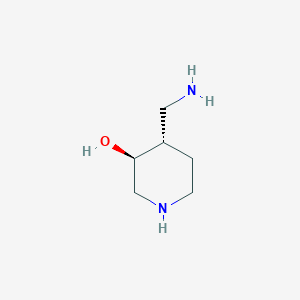
3,4-ジヒドロ-2(1H)-イソキノリンイル(2-ピペリジニル)メタノン塩酸塩
説明
3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O and its molecular weight is 280.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬力学
3,4-ジヒドロ-2(1H)-イソキノリンイル(2-ピペリジニル)メタノン塩酸塩: は、薬力学において重要な役割を果たしており、薬物が体に及ぼす影響を研究するものです。この化合物は、薬物の作用の生物学的メカニズムを理解し、目的の治療効果を持つ分子を設計するために使用できます。 特に、中枢神経系における受容体-リガンド相互作用の研究に役立ちます .
薬物動態
薬物動態では、この化合物は、投与後、体が薬物にどのように影響するかを調査するのに役立ちます。これには、吸収、分布、代謝、排泄(ADME)に関する研究が含まれます。 この化合物の特性は、最適なバイオアベイラビリティとクリアランス速度を持つ薬物の開発に影響を与える可能性があります .
薬物合成
この化合物は、さまざまな薬理活性分子の合成における中間体として役立ちます。 その構造は、特定のカルボキサミド誘導体の合成に見られるように、新規の抗うつ剤や抗けいれん剤の開発につながる可能性のある修飾に適しています .
医薬品化学
医薬品化学では、3,4-ジヒドロ-2(1H)-イソキノリンイル(2-ピペリジニル)メタノン塩酸塩 は、新規薬物の設計と最適化に役立ちます。 これは、薬物候補の薬理学的プロファイルを改善するために使用できます。たとえば、効力を高めたり、選択性を高めたり、潜在的な副作用を減らしたりすることができます .
臨床研究
この化合物は、臨床研究においても重要な役割を果たし、新しい治療薬の有効性と安全性を評価するための基準物質または対照物質として使用できます。 これは、臨床試験における薬理学的プロファイルの確立と用量反応関係の理解に役立ちます .
医薬品開発
最後に、医薬品開発では、この化合物の特性は、薬物の製剤に不可欠です。これは、患者にとって効果的、安全、便利な剤形の開発に影響を与える可能性があります。 研究者は、経口、経皮、注射などのさまざまな送達システムでの使用を検討しています .
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14,16H,3-4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUYCXJHRTHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)





![(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B1442292.png)



